REACTION_CXSMILES
|
[C:1]([CH2:5][OH:6])([F:4])([F:3])[F:2].N1C=CC=CC=1.[CH2:13]([S:15](Cl)(=[O:17])=[O:16])[CH3:14].Cl.N1C=CC=CC=1>>[C:1]([CH2:5][O:6][S:15]([CH2:13][CH3:14])(=[O:17])=[O:16])([F:4])([F:3])[F:2] |f:3.4|
|
Name
|
|
Quantity
|
364.15 g
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 10-L four-neck flask was equipped with a refluxing pipe and a dropping funnel
|
Type
|
CUSTOM
|
Details
|
to serve as a reactor
|
Type
|
ADDITION
|
Details
|
was dropped, with care
|
Type
|
TEMPERATURE
|
Details
|
for heat generation
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
CUSTOM
|
Details
|
After the end of the reaction
|
Type
|
WASH
|
Details
|
the reaction solution was washed with a 1 N HCl aqueous solution
|
Type
|
CUSTOM
|
Details
|
The washed solution was separated
|
Type
|
CUSTOM
|
Details
|
to collect an organic layer
|
Name
|
|
Type
|
|
Smiles
|
C(F)(F)(F)COS(=O)(=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |